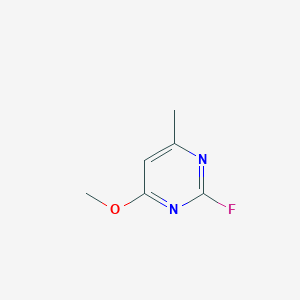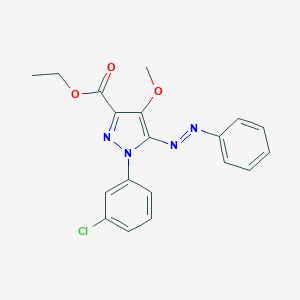
ethyl 1-(3-chlorophenyl)-4-methoxy-5-phenyldiazenylpyrazole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 1-(3-chlorophenyl)-4-methoxy-5-(phenylazo)-1H-pyrazole-3-carboxylate is a complex organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with various functional groups such as a chlorophenyl, methoxy, and phenylazo groups. The presence of these substituents imparts distinct chemical and physical properties to the compound, making it of significant interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 1-(3-chlorophenyl)-4-methoxy-5-(phenylazo)-1H-pyrazole-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the cyclocondensation of α,β-unsaturated aldehydes or ketones with substituted phenylhydrazine using a catalyst such as vitamin B1.
Introduction of the chlorophenyl group: This step involves the substitution reaction where a chlorophenyl group is introduced to the pyrazole ring.
Methoxylation: The methoxy group is introduced through a nucleophilic substitution reaction.
Azo coupling: The phenylazo group is introduced via an azo coupling reaction, which involves the reaction of a diazonium salt with an aromatic compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of industrial catalysts to enhance yield and reduce reaction time.
Chemical Reactions Analysis
Types of Reactions: Ethyl 1-(3-chlorophenyl)-4-methoxy-5-(phenylazo)-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Ethyl 1-(3-chlorophenyl)-4-methoxy-5-(phenylazo)-1H-pyrazole-3-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate.
Industry: Utilized in the development of dyes and pigments due to its azo group.
Mechanism of Action
The mechanism of action of Ethyl 1-(3-chlorophenyl)-4-methoxy-5-(phenylazo)-1H-pyrazole-3-carboxylate involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, altering their activity.
Pathways Involved: It may modulate biochemical pathways related to cell growth, apoptosis, and signal transduction.
Comparison with Similar Compounds
Ethyl 1-(3-chlorophenyl)-4-methoxy-5-(phenylazo)-1H-pyrazole-3-carboxylate: shares structural similarities with other pyrazole derivatives such as:
Uniqueness:
- The presence of the phenylazo group in Ethyl 1-(3-chlorophenyl)-4-methoxy-5-(phenylazo)-1H-pyrazole-3-carboxylate imparts unique properties, such as enhanced stability and specific biological activities, distinguishing it from other similar compounds .
This comprehensive overview highlights the significance of Ethyl 1-(3-chlorophenyl)-4-methoxy-5-(phenylazo)-1H-pyrazole-3-carboxylate in various scientific domains. Its unique structure and properties make it a valuable compound for further research and development.
Properties
CAS No. |
172701-50-7 |
|---|---|
Molecular Formula |
C19H17ClN4O3 |
Molecular Weight |
384.8 g/mol |
IUPAC Name |
ethyl 1-(3-chlorophenyl)-4-methoxy-5-phenyldiazenylpyrazole-3-carboxylate |
InChI |
InChI=1S/C19H17ClN4O3/c1-3-27-19(25)16-17(26-2)18(22-21-14-9-5-4-6-10-14)24(23-16)15-11-7-8-13(20)12-15/h4-12H,3H2,1-2H3 |
InChI Key |
DAYRMRXPFNRZEV-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=NN(C(=C1OC)N=NC2=CC=CC=C2)C3=CC(=CC=C3)Cl |
Canonical SMILES |
CCOC(=O)C1=NN(C(=C1OC)N=NC2=CC=CC=C2)C3=CC(=CC=C3)Cl |
Synonyms |
ethyl 1-(3-chlorophenyl)-4-methoxy-5-phenyldiazenyl-pyrazole-3-carboxy late |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-bromo-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B65085.png)
![2-[4-(Trifluoromethyl)phenyl]-1,3-thiazole-4-carbaldehyde](/img/structure/B65094.png)
![Benzo[d]oxazol-5-ol](/img/structure/B65095.png)
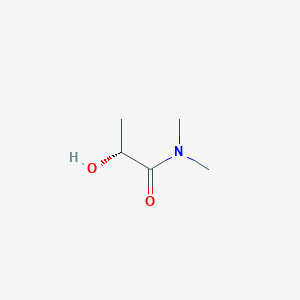
![2-[N-(t-butoxycarbonyl)-N-propylamino]acetic acid](/img/structure/B65099.png)
![2H-Imidazole-2-thione, 1,3-dihydro-1-[(4-methoxyphenyl)amino]-4-methyl-5-phenyl-](/img/structure/B65100.png)
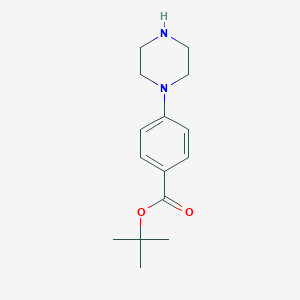
![Furo[2,3-c]pyridine-7-methanamine](/img/structure/B65110.png)
![(2-phenylspiro[6H-benzo[h]quinazoline-5,1'-cyclopentane]-4-yl)hydrazine](/img/structure/B65113.png)
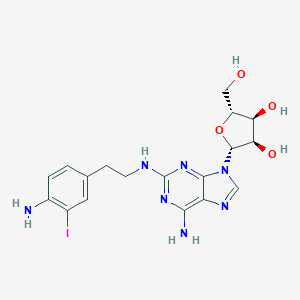
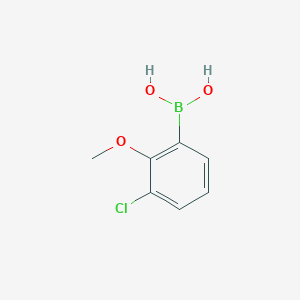
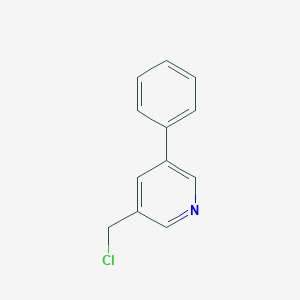
![ACETAMIDE,N-[1-BENZYL-2-ALLYL]-](/img/structure/B65120.png)
